Dibenzo[b,e][1,4]diazepin-11-one is a heterocyclic organic compound that belongs to the diazepinone family. This compound features a fused ring structure, which contributes to its unique chemical properties and biological activities. It is often studied for its potential applications in medicinal chemistry, particularly in the development of antipsychotic drugs.
The compound can be synthesized through various methods, including the reaction of ortho-aminobenzamides with halogenated nitrobenzenes. It is also identified as an impurity in certain pharmaceutical products, such as clozapine, an antipsychotic medication.
Dibenzo[b,e][1,4]diazepin-11-one is classified under:
The synthesis of dibenzo[b,e][1,4]diazepin-11-one can be achieved through several methods:
These methods yield high purity and efficiency, with reported yields ranging from 85% to 99% .
Dibenzo[b,e][1,4]diazepin-11-one features a complex bicyclic structure characterized by two fused benzene rings and a diazepine moiety. The molecular formula is with a molecular weight of approximately 210.23 g/mol.
Dibenzo[b,e][1,4]diazepin-11-one can undergo various chemical reactions:
Common reagents used include halogens for substitution reactions and hydrogen gas in the presence of catalysts for reduction .
The mechanism of action for dibenzo[b,e][1,4]diazepin-11-one primarily relates to its interactions with neurotransmitter systems in the brain. As a derivative of clozapine, it may influence dopamine and serotonin receptors, contributing to its antipsychotic effects. The specific binding affinities and activity at these receptors can vary depending on structural modifications made to the parent compound .
The compound exhibits moderate solubility in organic solvents and has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Dibenzo[b,e][1,4]diazepin-11-one has several scientific applications:
Transition metal-free methodologies enable efficient construction of the dibenzodiazepine skeleton through one-pot reactions. Fang et al. developed a transition metal-free process using fluoro-, bromo-, and nitro-substituted aryl aldehydes to assemble pharmacologically active dibenzodiazepine derivatives under mild conditions. This approach eliminates metal contamination concerns in pharmaceutical synthesis and demonstrates broad functional group tolerance [1]. Similarly, Liu et al. established a Ag(I)-catalyzed tandem sulfenylation/cyclization between o-isocyanodiaryl amines and diaryl disulfides, producing 11-sulfenyl dibenzodiazepines under aerobic conditions. This method accommodates diverse aryl disulfides and extends to diselenide analogs, achieving moderate to good yields (45–78%) while operating under ambient oxygen [3].
Table 1: Catalytic Systems for Dibenzodiazepinone Synthesis
| Catalyst | Reaction Type | Conditions | Yield Range | Key Features |
|---|---|---|---|---|
| None (TM-free) | Cyclocondensation | Aryl aldehydes, neat | 60–85% | Functional group tolerance (F, Br, NO₂) |
| Ag(I) | Sulfenylation/cyclization | Aerobic, room temp | 45–78% | 11-Sulfenyl derivatives, diselenide compatible |
| Pd(0)/t-BuDavePhos | Amination/cyclization | 85°C, dioxane | 72–94% | Tandem C-N coupling/intramolecular condensation |
| CuI | N-acylation/cyclization | Ethylene glycol, 120°C | 80–92% | Ligand-free, ester compatibility |
Structural diversification through triazole and morpholine appendages significantly enhances the bioactivity profile of dibenzodiazepinones. A series of 13 triazole-functionalized derivatives demonstrated potent antiproliferative effects against five human cancer cell lines (A549 lung, MDA-MB-231 breast). Compound 9a (5H-dibenzo[b,e][1,4]diazepin-11(10H)-one triazole hybrid) exhibited exceptional activity (IC₅₀ = 0.71–7.29 μM) by inducing G₂/M cell cycle arrest and mitochondrial-mediated apoptosis. The synthetic route involves copper-catalyzed azide-alkyne cycloaddition ("click chemistry") on azide-functionalized dibenzodiazepinone precursors, enabling rapid library synthesis [4]. Morpholine-fused-1,2,3-triazole hybrids have been similarly accessed via spirooxindole intermediates, demonstrating the versatility of copper-catalyzed coupling for introducing nitrogenous heterocycles [4]. These modular approaches facilitate structure-activity relationship (SAR) studies by systematic variation of the triazole N1-substituents.
Palladium catalysis enables concise construction of the diazepine ring through innovative intramolecular coupling strategies. Tsvelikhovsky and Buchwald developed a tandem Pd-catalyzed amination/condensation process where diarylamine precursors undergo cross-coupling with ammonia followed by spontaneous intramolecular condensation. Using Pd₂(dba)₃/t-BuDavePhos catalysis with NaOt-Bu in dioxane, this method delivers dibenzodiazepines in 72–94% yield. The reaction tolerates electron-donating (methoxy) and electron-withdrawing (ester, nitrile) substituents, as well as heterocyclic motifs (dioxoles, thiophenes) [7] [9]. Key to this methodology is the in situ generation of an amino intermediate that undergoes thermodynamically driven lactamization without additional reagents. For dibenzodiazepinones specifically, Zhang et al. developed a CuI-catalyzed one-pot protocol in ethylene glycol, where ethyl 2-halobenzoates couple with o-phenylenediamine followed by spontaneous intramolecular N-acylation. This ligand-free system achieves high yields (80–92%) and tolerates methyl, methoxy, and halogen substituents [6].
Recent methodologies prioritize sustainability through solvent selection, catalyst design, and energy efficiency. The CuI-catalyzed synthesis in ethylene glycol exemplifies green solvent advancement, replacing traditional high-boiling solvents like DMF or chlorobenzene. Ethylene glycol facilitates both the C-N coupling and subsequent cyclization at 120°C without ligands, simplifying purification and enabling catalyst recycling [6]. Liu’s Ag(I)-catalyzed sulfenylation operates under aerobic conditions at room temperature, significantly reducing energy consumption compared to traditional thermal cyclizations [3]. Additionally, Buchwald’s tandem amination-condensation utilizes commercially available ammonia solutions in dioxane, avoiding stoichiometric reducing agents typically required for nitro group reductions in classical syntheses [9]. These approaches collectively address multiple green chemistry principles: atom economy (tandem reactions), safer solvents (ethylene glycol), and reduced energy inputs (ambient temperature or aerobic conditions).
Table 2: Bioactive Dibenzodiazepinone Derivatives and Synthetic Routes
| Derivative Type | Synthetic Approach | Key Biological Activity | Reference |
|---|---|---|---|
| Triazole hybrids | CuAAC on azide-functionalized core | Anticancer (G₂/M arrest, apoptosis) | [4] |
| 11-Sulfenyl derivatives | Ag(I)-catalyzed sulfenylation/cyclization | Antimicrobial, anticancer lead | [3] |
| Halogenated core (Cl, F) | TM-free cyclocondensation | Kinase inhibition scaffolds | [1] |
| Ester derivatives | Intramolecular aminocarbonylation | HDAC/Chk1 inhibition | [10] |
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0